molecular formula C6H6N4OS B15175687 3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one CAS No. 28668-17-9

3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B15175687
CAS No.: 28668-17-9
M. Wt: 182.21 g/mol
InChI Key: XWHFQVAYGBPYNF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base, such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazolo[4,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDKs makes it a promising candidate for anticancer research .

Properties

CAS No.

28668-17-9

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

3-methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C6H6N4OS/c1-2-3-4(10-9-2)5(11)8-6(12)7-3/h1H3,(H,9,10)(H2,7,8,11,12)

InChI Key

XWHFQVAYGBPYNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)NC(=S)N2

Origin of Product

United States

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